4-[(But-2-en-1-yl)oxy]benzoic acid – 5-Lipoxygenase Inhibitory Activity vs. Saturated Analogs
4-[(But-2-en-1-yl)oxy]benzoic acid demonstrates measurable inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with a reported IC50 of 25.7 μM against human recombinant 5-LOX expressed in insect cells [1]. This places it among the active 4-substituted benzoic acids in this class. In contrast, its saturated analog 4-ethoxybenzoic acid and other short-chain 4-n-alkoxybenzoic acids have shown minimal to no antimycobacterial activity in structure-activity relationship (SAR) studies [2], and no comparable 5-LOX inhibition data is reported for these simpler analogs. The presence of the unsaturated but-2-en-1-yloxy side chain is hypothesized to contribute to this differential activity profile.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 25.7 μM |
| Comparator Or Baseline | 4-ethoxybenzoic acid (saturated analog) and other short-chain 4-n-alkoxybenzoic acids: No reported 5-LOX inhibition activity |
| Quantified Difference | Target compound shows measurable 5-LOX inhibition; comparator shows no reported activity in this assay |
| Conditions | Human recombinant 5-LOX expressed in insect cells, using arachidonic acid as substrate; preincubation for 10 mins [1] |
Why This Matters
This provides a quantitative basis for selecting the target compound over saturated analogs in research focused on the arachidonic acid cascade or inflammatory pathway modulation.
- [1] BindingDB. CHEMBL4561483: Inhibition of human recombinant 5-LOX expressed in insect cells. BDBM50531257. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531257 (accessed 2026-04-16). View Source
- [2] Waisser, K., et al. Relations between Structure and Antituberculotic Activity of 4-Alkoxybenzoic Acids. Collect. Czech. Chem. Commun. 1995, 60, 856-864. View Source
